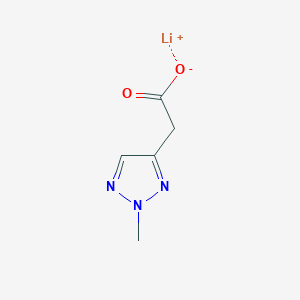![molecular formula C20H23NO2 B2967564 4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid CAS No. 330859-35-3](/img/structure/B2967564.png)
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.41 g/mol It is characterized by a piperidine ring substituted at the 1-position with a benzyl group and a benzoic acid moiety at the 4-position
作用機序
Target of Action
It is known that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin .
Mode of Action
For instance, 4-Benzylpiperidine is known to act as a monoamine releasing agent, selectively releasing dopamine over serotonin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 4-benzylpiperidine under basic conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl alcohols or alkanes.
Substitution: Introduction of various functional groups on the piperidine ring.
科学的研究の応用
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A structurally related compound with similar monoamine releasing properties.
Benzylpiperazine: Another compound with psychoactive properties, used in research and recreational contexts.
Tetrahydroisoquinoline: A compound with a similar piperidine ring structure, studied for its pharmacological effects.
Uniqueness
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a benzylpiperidine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(23)19-8-6-18(7-9-19)15-21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHCIRKPBHTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
![3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2967486.png)
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)



